3-Amino-4-chloro-N-isopropylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

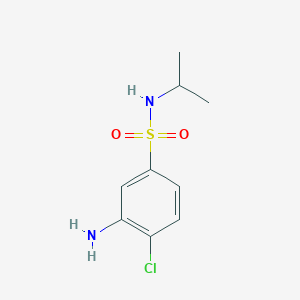

3-Amino-4-chloro-N-isopropylbenzenesulfonamide: is an organic compound with the molecular formula C9H12ClNO2S It is a derivative of benzenesulfonamide, featuring an amino group at the third position, a chlorine atom at the fourth position, and an isopropyl group attached to the nitrogen atom of the sulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-chloro-N-isopropylbenzenesulfonamide typically involves the following steps:

Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the third position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Alkylation: The final step involves the alkylation of the sulfonamide nitrogen with isopropyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The amino group can undergo electrophilic substitution reactions, such as acylation or sulfonylation.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amino group.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions:

- **

Electrophilic Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Activité Biologique

3-Amino-4-chloro-N-isopropylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is structurally related to well-known sulfonamides that exhibit antibacterial and anticancer properties. Understanding the biological activity of this compound requires an exploration of its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to inhibit bacterial growth. Sulfonamides function by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, sulfonamides disrupt bacterial replication and growth.

In addition to its antibacterial effects, similar compounds have been shown to inhibit carbonic anhydrases, enzymes implicated in tumor growth and metastasis. This suggests a potential role for this compound in cancer therapy as well .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the sulfonamide structure significantly affect its biological activity. For instance, the presence of chloro and amino groups on the aromatic ring enhances antibacterial potency. Research has demonstrated that substituents at specific positions on the benzene ring can either increase or decrease the compound's binding affinity to target enzymes .

Table 1: Structure-Activity Relationship of Sulfonamide Derivatives

| Compound Name | Structural Features | Antibacterial Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Amino and chloro groups | Moderate | TBD |

| 4-Chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide | Hydroxy and methoxy groups | High | TBD |

| N-(4-sulfamoylphenyl)-N-(2-hydroxyethyl)amine | Phenyl sulfonamide group | Strong | TBD |

Biological Activity Studies

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. In vitro assays showed significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The compound's effectiveness was comparable to traditional antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study: Antibacterial Efficacy

In a controlled study, this compound was tested against resistant strains of E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating its efficacy against antibiotic-resistant bacteria .

Potential Applications

Given its antibacterial properties, this compound could be explored for various applications:

Propriétés

IUPAC Name |

3-amino-4-chloro-N-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-6(2)12-15(13,14)7-3-4-8(10)9(11)5-7/h3-6,12H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOICKWCDYSFTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.